Cyano vs. Octadecyl (C18) Functional Group Selectivity: Hydrogen Bonding Interaction Differences in RPLC
The cyano functional group of 4-(dichloromethylsilyl)butanenitrile-derived stationary phases exhibits fundamentally different hydrogen bonding (HB) characteristics compared to octadecylsilyl (ODS/C18) columns. Linear solvation energy relationship (LSER) analysis reveals that cyano-bonded silica columns possess significantly altered HB donor and acceptor strengths relative to ODS phases, even among cyano columns prepared from monofunctional cyanopropylsilane reagents with similar bonding densities [1]. This differential HB interaction profile enables alternative selectivity that is orthogonal to traditional reversed-phase separations, a property not achievable with alkyl silanes lacking the nitrile moiety.
| Evidence Dimension | Hydrogen bonding interaction strength in RPLC stationary phases |
|---|---|
| Target Compound Data | Cyano-bonded phases: Distinct HB donor and acceptor strengths relative to ODS; significant differences in retention behavior attributable to solute-stationary phase HB interactions |
| Comparator Or Baseline | Octadecylsilyl (ODS/C18) bonded phases: Weaker/different HB interaction profile |
| Quantified Difference | Qualitatively distinct interaction mode (LSER regression coefficients differ significantly); not expressed as a single scalar |
| Conditions | RPLC with multiple linear regression of retention data based on linear solvation energy relationships; four cyano-bonded column brands (CPS-Hypersil, Ultrasphere cyano, Spherisorb-CN, μ-Bondapak-CN) |
Why This Matters
This orthogonal selectivity is essential for method development requiring confirmation of co-elution or separation of analytes unresolved on C18 phases, directly impacting column procurement decisions for analytical laboratories.
- [1] Park, J. H.; Jang, M. D.; Kwon, S. M. Chromatographic Selectivity of Cyano-Bonded Silica Columns in RPLC Based on the Linear Solvation Energy Relationships. Bull. Korean Chem. Soc. 1992, 13 (1), 75–79. View Source
